molecular formula C10H10N2O2 B577692 methyl 2-(1H-indazol-4-yl)acetate CAS No. 1357945-60-8

methyl 2-(1H-indazol-4-yl)acetate

Cat. No.: B577692
CAS No.: 1357945-60-8
M. Wt: 190.202
InChI Key: VVYMLZJXRNDPKW-UHFFFAOYSA-N
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Description

Methyl 2-(1H-indazol-4-yl)acetate is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Safety and Hazards

The safety information available indicates that methyl 2-(1H-indazol-4-yl)acetate may be harmful if swallowed (Hazard Statement H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, and much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that there is potential for future research and development in this area, particularly in the context of drug discovery and medicinal chemistry.

Mechanism of Action

Target of Action

Methyl 2-(1H-indazol-4-yl)acetate is a compound that primarily targets the Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Mode of Action

The compound interacts with its targets by inhibiting the PI3K/Akt signaling pathway . This inhibition can lead to a decrease in cell proliferation and survival, thereby potentially reducing the growth of tumors .

Biochemical Pathways

The PI3K/Akt signaling pathway is a critical pathway in cell survival and proliferation . When this pathway is inhibited by this compound, it can affect downstream effects such as cell growth, cell cycle progression, and cell survival .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . . These properties could impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the PI3K/Akt signaling pathway . This can lead to decreased cell proliferation and survival, potentially reducing the growth of tumors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . Furthermore, the compound’s efficacy can be affected by factors such as the specific tumor environment and the presence of other medications or substances that may interact with the PI3K/Akt pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-indazol-4-yl)acetate typically involves the formation of the indazole ring followed by esterification. One common method involves the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-indazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce halogens or nitro groups onto the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1H-indazol-4-yl)acetate is unique due to its specific ester functional group, which can be easily modified to create a variety of derivatives with different biological activities. This versatility makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

methyl 2-(1H-indazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)5-7-3-2-4-9-8(7)6-11-12-9/h2-4,6H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYMLZJXRNDPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C2C=NNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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